molecular formula C16H23N3O B15064312 2-(2-(Azepan-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(2-(Azepan-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B15064312
M. Wt: 273.37 g/mol
InChI Key: ZOFFSVNEDONTFF-UHFFFAOYSA-N
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Description

2-(2-(Azepan-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a pyridine core substituted with pyrrolidine and azepane rings, is a common pharmacophore in drug discovery. This scaffold is frequently investigated for its potential to interact with a variety of biological targets. Related compounds with similar N-heterocyclic architectures have demonstrated high binding affinity as ligands for nicotinic acetylcholine receptors (nAChRs), which are crucial targets for neurological disorders . Furthermore, such molecular frameworks are often explored as protease inhibitors, including for viral targets like the SARS-CoV-2 3CL protease, and as core structures in the development of novel anticancer therapeutics due to their ability to resemble natural nucleotides and interfere with cellular replication processes . The presence of multiple nitrogen atoms allows for diverse binding modes, making this compound a valuable building block for constructing more complex molecules or as a precursor for synthesizing potential kinase inhibitors. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

2-[2-(azepan-1-yl)pyridin-3-yl]pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C16H23N3O/c20-13-19-12-6-8-15(19)14-7-5-9-17-16(14)18-10-3-1-2-4-11-18/h5,7,9,13,15H,1-4,6,8,10-12H2

InChI Key

ZOFFSVNEDONTFF-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=C(C=CC=N2)C3CCCN3C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Azepan-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The aldehyde group (-CHO) at the pyrrolidine position undergoes classic nucleophilic addition and redox reactions:

Nucleophilic Additions

  • Amine Condensation : Reacts with primary/secondary amines to form Schiff bases (imines). For example, coupling with piperidine under aqueous Au(III) catalysis yields amide products via aminyl radical intermediates (Scheme S1b in ).

  • Grignard Reagents : Forms secondary alcohols upon reaction with organomagnesium compounds, though steric hindrance from the azepane ring may limit accessibility.

Redox Reactions

  • Oxidation : The aldehyde is susceptible to oxidation by strong oxidizing agents (e.g., KMnO₄) to form the corresponding carboxylic acid.

  • Reduction : Catalytic hydrogenation (H₂/Pd) or NaBH₄ reduces the aldehyde to a primary alcohol.

Pyridine Ring Reactivity

The pyridine ring participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

Electrophilic Substitution

  • Nitration/Sulfonation : Directed by the electron-withdrawing azepane group, substitutions occur at the meta position relative to the azepane substituent.

  • Radical Coupling : Radical intermediates generated during Au(III)-mediated reactions (as shown in ) enable cross-coupling with aryl aldehydes.

Metal Coordination

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Au, Pd), which are critical in catalytic cycles for amide synthesis .

Azepane Ring Participation

The seven-membered azepane ring contributes to steric and electronic effects:

Intramolecular Interactions

  • Cyclization : Under acidic conditions, the azepane’s secondary amine may react intramolecularly with the aldehyde to form bicyclic hemiaminal structures.

  • Radical Stabilization : The azepane nitrogen stabilizes aminyl radicals during Au(III)-catalyzed reactions, as evidenced by TEMPO quenching experiments (yield drop from 85% to 2–5% with radical scavengers ).

Analytical Characterization

Critical techniques for reaction monitoring:

  • NMR Spectroscopy : Tracks aldehyde proton (δ 9.8–10.2 ppm) disappearance in condensation reactions.

  • Mass Spectrometry (ESI-MS) : Confirms molecular ions (m/z 216.28 for parent compound) and isotopic labeling results (e.g., lack of ¹⁸O incorporation in amide products ).

Stability and Storage

  • Light Sensitivity : The aldehyde group is prone to photodegradation; store in amber vials under inert gas.

  • Thermal Decomposition : Degrades above 150°C, releasing CO and pyrrolidine derivatives.

Scientific Research Applications

2-(2-(Azepan-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Azepan-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound’s closest analog is 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde (CAS: 1352494-03-1), which differs in two critical aspects:

Azepane Position on Pyridine : The azepane substituent is at the 6-position of the pyridine ring instead of the 2-position.

Heterocyclic Amine : Piperidine (six-membered ring) replaces pyrrolidine (five-membered ring).

Table 1: Structural Comparison
Feature Target Compound Analog (CAS 1352494-03-1)
Pyridine Substitution Position 2-position azepane 6-position azepane
Heterocyclic Amine Ring Pyrrolidine (5-membered) Piperidine (6-membered)
Carbaldehyde Position 1-position (pyrrolidine) 1-position (piperidine)

Implications of Structural Variations

  • Ring Size Effects :
    • Pyrrolidine : Smaller ring size increases ring strain but improves solubility in polar solvents due to stronger hydrogen-bonding capacity.
    • Piperidine : Larger ring reduces strain, enhancing metabolic stability but possibly lowering aqueous solubility .

Biological Activity

2-(2-(Azepan-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde, a compound with the CAS number 1352507-08-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an azepane ring, a pyridine moiety, and a pyrrolidine group. This unique configuration may contribute to its biological activity through various interactions with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with structural similarities have shown cytotoxic effects against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)15.63
Compound BU-937 (Leukemia)0.12–2.78
Compound CA549 (Lung)9.8–44.9

These findings suggest that modifications in the chemical structure can enhance potency against specific cancer types .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, flow cytometry assays have demonstrated that certain derivatives activate apoptotic pathways by increasing p53 expression and caspase-3 cleavage in MCF-7 cells . This indicates that the compound may act as a pro-apoptotic agent.

Case Studies

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of structurally related compounds on human cancer cell lines. The results indicated that some derivatives had IC50 values comparable to established chemotherapeutic agents like doxorubicin .
  • In Vivo Studies : Animal models have been employed to assess the efficacy of these compounds in vivo. Preliminary results showed significant tumor reduction in xenograft models treated with compounds similar to this compound, highlighting their potential for further development as anticancer therapeutics .

Pharmacological Applications

Beyond anticancer activity, the compound may also possess anti-inflammatory and anti-infective properties based on its structural analogs . The exploration of these applications is ongoing, with some studies suggesting potential use in treating diseases characterized by uncontrolled cell proliferation.

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling 2-(2-(Azepan-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Work in a fume hood with adequate ventilation to minimize inhalation of aerosols or dust .
  • Store in sealed, dry containers at 2–8°C to prevent degradation and moisture absorption .
  • Avoid incompatible materials (e.g., strong oxidizers) and monitor for decomposition byproducts like nitrogen oxides .

Q. What spectroscopic techniques are recommended for initial structural characterization?

  • Methodological Answer :

  • IR Spectroscopy : Identify functional groups (e.g., aldehyde C=O stretch near 1700 cm⁻¹) and azepane/pyrrolidine N–H stretches .
  • NMR Analysis : Use ¹H-NMR to resolve aromatic pyridine protons (δ 7–9 ppm) and pyrrolidine/azepane backbone signals (δ 1–3 ppm). ¹³C-NMR can confirm the aldehyde carbon (δ ~190 ppm) .
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns using high-resolution MS (HRMS) .

Q. How can researchers achieve high-purity synthesis of this compound?

  • Methodological Answer :

  • Employ column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) for purification .
  • Optimize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to reduce side products .
  • Validate purity via HPLC (≥95%) or melting point analysis .

Advanced Research Questions

Q. How can catalytic methods improve the synthesis of pyrrolidine-carbaldehyde derivatives with azepane substituents?

  • Methodological Answer :

  • Use heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ to enhance reaction efficiency and reduce byproducts, as demonstrated in similar pyridine-allylidene syntheses (yield improvement by ~20%) .
  • Optimize solvent systems (e.g., ethanol or dichloromethane) and temperature (40–80°C) to balance reactivity and selectivity .

Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., pyrrolidine/azepane protons) by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
  • X-ray Crystallography : Use single-crystal diffraction for unambiguous confirmation of stereochemistry and connectivity .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to monitor degradation via HPLC .
  • Analyze decomposition products (e.g., CO, NOₓ) using gas chromatography-mass spectrometry (GC-MS) under thermal stress (100–150°C) .
  • Test pH-dependent stability (pH 3–10 buffers) to identify optimal storage conditions .

Q. What approaches are effective for designing analogs to study structure-activity relationships (SAR)?

  • Methodological Answer :

  • Core Modifications : Replace azepane with piperidine or morpholine rings to evaluate steric/electronic effects .
  • Functional Group Variation : Substitute the aldehyde with ketones or esters to probe reactivity in downstream reactions .
  • Catalytic Cross-Coupling : Introduce substituents (e.g., halogens, aryl groups) via Suzuki-Miyaura or Buchwald-Hartwig reactions .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported toxicity profiles?

  • Methodological Answer :

  • Perform in vitro assays (e.g., MTT on HEK-293 cells) to measure acute toxicity (IC₅₀) and compare with SDS classifications .
  • Validate skin corrosion potential using reconstructed human epidermis (RhE) models per OECD TG 439 .

Q. What methods validate the compound’s compatibility with biological assays?

  • Methodological Answer :

  • Test solubility in PBS/DMSO and measure aggregation propensity via dynamic light scattering (DLS) .
  • Conduct stability assays in cell culture media (37°C, 24 hrs) to ensure integrity during biological testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.